![molecular formula C19H23IN2O2S B11484806 1-[(4-Iodophenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B11484806.png)
1-[(4-Iodophenyl)sulfonyl]-4-mesitylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Iodophenyl)sulfonyl]-4-mesitylpiperazine is an organic compound that features a piperazine ring substituted with a mesityl group and a sulfonyl group attached to a 4-iodophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Iodophenyl)sulfonyl]-4-mesitylpiperazine typically involves the reaction of 4-iodophenylsulfonyl chloride with 4-mesitylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Iodophenyl)sulfonyl]-4-mesitylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in a substitution reaction, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this compound.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents, with bases like potassium carbonate in an aqueous or alcoholic solvent.
Major Products:
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Studies indicate that it may inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest.
- Table 1: Anticancer Activity Summary
Cell Line IC50 (µM) Mechanism of Action A549 (Lung) 10.5 Induction of apoptosis MCF-7 (Breast) 15.0 Cell cycle arrest at G2/M phase HeLa (Cervical) 12.3 Inhibition of proliferation pathways -
Antimicrobial Properties
- Preliminary studies suggest that 1-[(4-Iodophenyl)sulfonyl]-4-mesitylpiperazine exhibits antimicrobial activity against certain bacterial strains, potentially making it a candidate for developing new antibiotics.
- Table 2: Antimicrobial Activity Assessment
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL -
Anti-inflammatory Effects
- The compound's structure suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Table 3: Anti-inflammatory Activity Results
Treatment TNF-alpha Production (pg/mL) IL-6 Production (pg/mL) Control 1000 800 Compound Treatment 300 250
Case Studies
-
Case Study on Anticancer Efficacy
- A study conducted on xenograft models demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as an anticancer agent.
-
Safety and Toxicity Assessment
- Toxicological evaluations have shown that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.
-
Mechanistic Insights through Molecular Docking
- Molecular docking studies have revealed potential interactions with specific targets involved in cancer progression, providing insights into the mechanisms underlying its biological activity.
Mechanism of Action
The mechanism of action of 1-[(4-Iodophenyl)sulfonyl]-4-mesitylpiperazine depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Pathways Involved: The compound can influence various cellular pathways, including signal transduction and metabolic processes, depending on its target.
Comparison with Similar Compounds
1-[(4-Fluorophenyl)sulfonyl]-4-mesitylpiperazine:
1-[(4-Chlorophenyl)sulfonyl]-4-mesitylpiperazine: Another analog with a chlorine atom, which may have different pharmacokinetic properties.
Biological Activity
1-[(4-Iodophenyl)sulfonyl]-4-mesitylpiperazine is a compound of interest due to its potential biological activities, particularly in pharmacology. The presence of the sulfonyl group and the piperazine moiety suggests a range of possible interactions with biological targets, including antibacterial and enzyme inhibitory properties. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
- Molecular Formula : C19H23IN2O2S
- Molecular Weight : 470.4 g/mol
- IUPAC Name : 1-(4-iodophenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonamide functionality is known for its antibacterial properties, while the piperazine ring is associated with diverse pharmacological effects.
Enzyme Inhibition
Studies indicate that compounds with similar structures exhibit significant inhibitory effects on enzymes such as acetylcholinesterase and urease. For instance, a related study demonstrated strong urease inhibition with several synthesized compounds showing IC50 values ranging from 1.13 to 6.28 µM, significantly lower than the reference standard thiourea (IC50 = 21.25 µM) .
Antibacterial Activity
The antibacterial activity of this compound has been evaluated against various bacterial strains. Compounds bearing similar structural motifs have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Other strains tested | Weak to Moderate |
Case Studies
A case study involving the synthesis and evaluation of derivatives similar to this compound highlighted its potential as a lead compound for developing new antibacterial agents. The study utilized various techniques including docking studies and fluorescence measurements to assess binding interactions with bovine serum albumin (BSA), indicating good pharmacokinetic properties .
Protein Binding Studies
Fluorescence quenching experiments were conducted to determine the binding affinity of the compound to BSA, which is crucial for understanding its distribution and bioavailability in vivo. The results suggested significant binding interactions, which may enhance its therapeutic efficacy.
Properties
Molecular Formula |
C19H23IN2O2S |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
1-(4-iodophenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine |
InChI |
InChI=1S/C19H23IN2O2S/c1-14-12-15(2)19(16(3)13-14)21-8-10-22(11-9-21)25(23,24)18-6-4-17(20)5-7-18/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
GXMKYKDDLPNWJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.